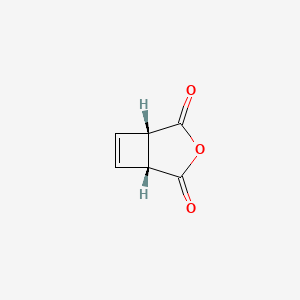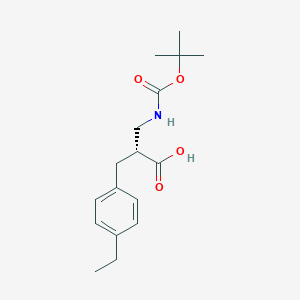![molecular formula C17H17BNO B12942983 (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral oxazaborolidine compound widely used in asymmetric synthesis. It is known for its role as a catalyst in various enantioselective reactions, particularly in the reduction of ketones. The compound’s unique structure, which includes a boron atom, allows it to facilitate highly selective transformations, making it valuable in both academic and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with a boron-containing reagent. One common method includes the use of 2,4,6-tri-o-tolyl-1,3,5,2,4,6-trioxatriborinane in toluene. The reaction is carried out under nitrogen atmosphere with heating to 120°C, followed by cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole primarily undergoes reduction reactions. It is particularly effective in the enantioselective reduction of prochiral ketones to produce chiral alcohols .
Common Reagents and Conditions
The compound is often used in combination with borane (BH3) or other boron-containing reagents. The reactions are typically carried out at ambient temperatures, and the conditions can be adjusted to optimize enantioselectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound are chiral alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its catalytic effects involves the formation of a boron-nitrogen complex. This complex facilitates the transfer of hydride ions to the substrate, leading to the reduction of ketones to alcohols. The chiral environment provided by the oxazaborolidine ensures high enantioselectivity in the product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-2-Methyl-CBS-oxazaborolidine
- (S)-(-)-2-Methyl-CBS-oxazaborolidine
- (S)-3,3-Diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Uniqueness
(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its high enantioselectivity and efficiency in catalyzing reductions. Its structure allows for the formation of highly stable boron-nitrogen complexes, which are crucial for its catalytic activity. Compared to similar compounds, it offers superior performance in terms of yield and selectivity in various asymmetric synthesis reactions .
Eigenschaften
Molekularformel |
C17H17BNO |
|---|---|
Molekulargewicht |
262.1 g/mol |
InChI |
InChI=1S/C17H17BNO/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)16-12-7-13-19(16)18-20-17/h1-6,8-11,16H,7,12-13H2/t16-/m0/s1 |
InChI-Schlüssel |
XUESTFKOQSLAFA-INIZCTEOSA-N |
Isomerische SMILES |
[B]1N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
[B]1N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
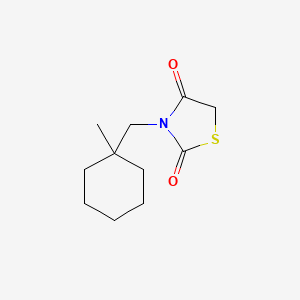
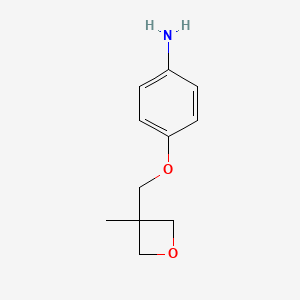
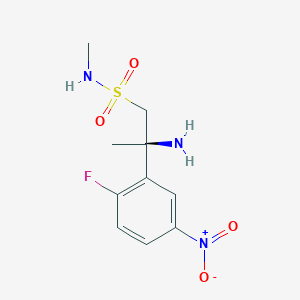
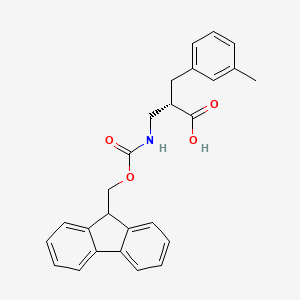

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

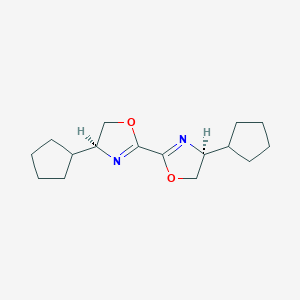
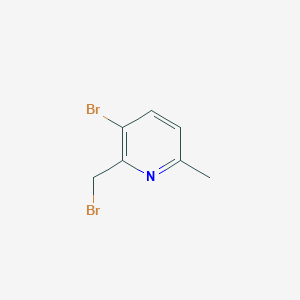
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
